
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is characterized by the presence of a hydroxy group, a methoxyphenoxy group, and a butanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Mechanism of Action
Mode of Action
Like other organic compounds, it may interact with various enzymes, receptors, or proteins within the body, leading to a cascade of biochemical reactions .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined through rigorous scientific research .
Result of Action
The molecular and cellular effects of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid’s action are currently unknown. Its impact on cellular function, gene expression, protein synthesis, and other biological processes needs to be investigated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is active .
Preparation Methods
The synthesis of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with an appropriate butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid can be compared to similar compounds such as:
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups.
4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid: This compound features a hydroxymethyl group instead of a hydroxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-(4-methoxyphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQRGQYPJXMCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2793843.png)
![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)
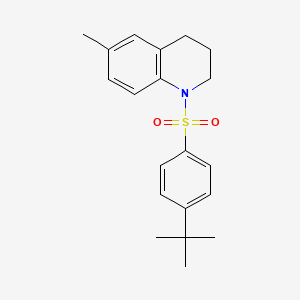
![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2793847.png)
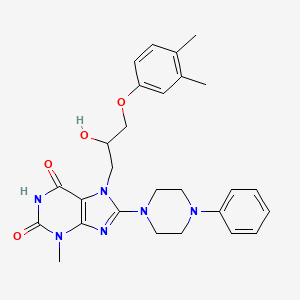
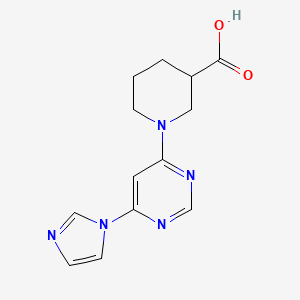
![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]but-2-ynamide](/img/structure/B2793855.png)
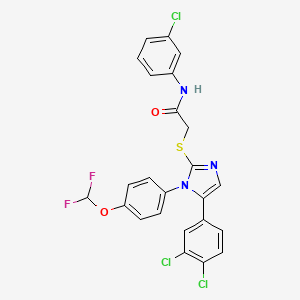
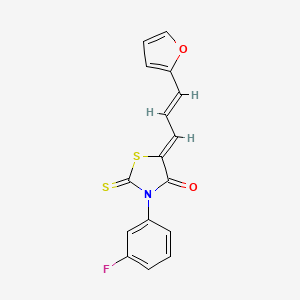

![9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2793861.png)
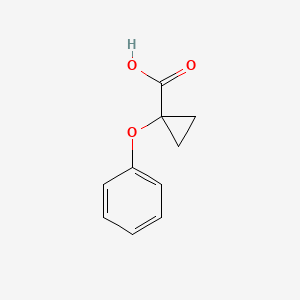
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)
